molecular formula C8H17Br B2878969 3-(Bromomethyl)-2,4-dimethylpentane CAS No. 1502515-33-4

3-(Bromomethyl)-2,4-dimethylpentane

Cat. No.: B2878969
CAS No.: 1502515-33-4
M. Wt: 193.128
InChI Key: NWVJELFGOVIAOD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4-dimethylpentane is an organic compound with the molecular formula C8H17Br It is a brominated derivative of 2,4-dimethylpentane, characterized by the presence of a bromomethyl group attached to the third carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4-dimethylpentane typically involves the bromination of 2,4-dimethylpentane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine and suitable catalysts in a controlled environment can help achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,4-dimethylpentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination: Alkenes.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Hydrocarbons.

Scientific Research Applications

3-(Bromomethyl)-2,4-dimethylpentane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,4-dimethylpentane
  • 3-(Iodomethyl)-2,4-dimethylpentane
  • 2,4-Dimethylpentane

Uniqueness

3-(Bromomethyl)-2,4-dimethylpentane is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromine derivative offers a moderate leaving group ability, which is advantageous in many synthetic applications.

Properties

IUPAC Name

3-(bromomethyl)-2,4-dimethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVJELFGOVIAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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